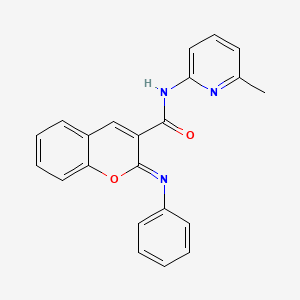
2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Potential
- The study by Kuramoto et al. (2003) illustrates the design of novel N-1 substituents of naphthyridones and quinolones for potent antibacterial activity. Their research found that compounds with specific substituent combinations exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This includes a comparison with existing antibacterial agents like trovafloxacin, suggesting potential applications in developing new antibacterial drugs (Kuramoto et al., 2003).
Antitumor Activity
- A study by Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted naphthyridine compounds against various tumor cell lines. They found that certain modifications at specific positions of the compound enhanced its cytotoxicity, leading to the discovery of a compound with potent activity against human tumor cell lines, suggesting its potential as an antitumor agent (Tsuzuki et al., 2004).
Synthesis and Structure-Activity Relationships
- The research by Li Zhi-yu (2012) focused on the synthesis of specific compounds with potential as androgen receptor antagonists. This study contributes to the understanding of the synthesis process and its implications for developing drugs targeting androgen receptors, relevant in conditions like prostate cancer (Li Zhi-yu, 2012).
Neuroreceptor Imaging
- Research by Siméon et al. (2007) involved the synthesis and labeling of compounds for imaging metabotropic glutamate subtype-5 receptors in the brain using positron emission tomography (PET). This is significant for neuroscientific research and potential clinical applications in brain disorders (Siméon et al., 2007).
Chemoselective Synthesis
- Panwar et al. (2018) discussed the chemoselective synthesis of benzoquinolines, exploring the impact of different substituents on the product yield and properties. This research contributes to the field of organic synthesis, particularly in the context of producing compounds with specific chemical properties (Panwar et al., 2018).
Eigenschaften
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-2-4-16-19(26-15-3-5-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-6-8-29-9-7-27/h2-5,10,12H,6-9H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHJUEFWHGYUGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2403065.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
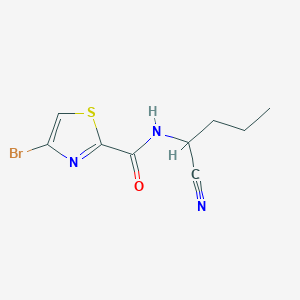
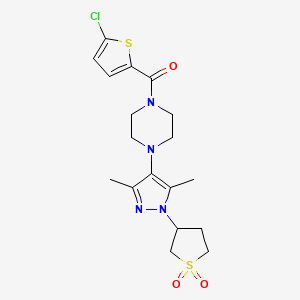
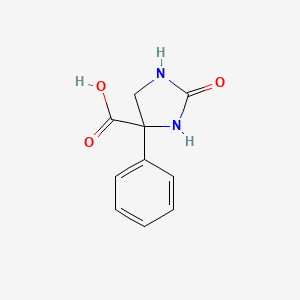
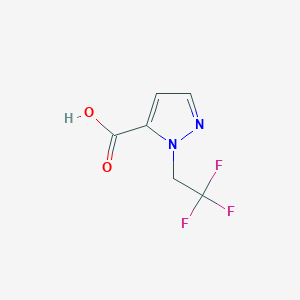
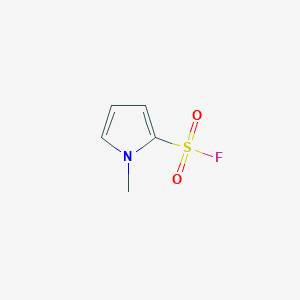

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)
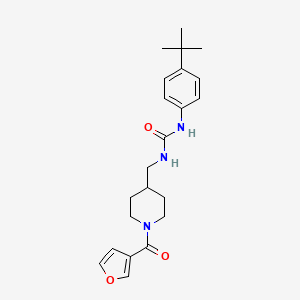
![N-(2-methoxybenzyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403082.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2403083.png)
